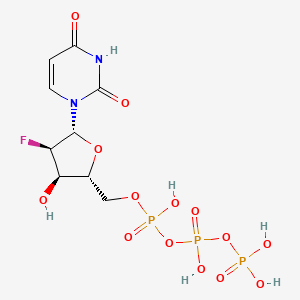

2'-Deoxy-2'-fluorouridine-5'-triphosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FN2O14P3/c10-6-7(14)4(24-8(6)12-2-1-5(13)11-9(12)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3H2,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXHLIFQJYSIBK-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FN2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216965 | |

| Record name | 2'-Deoxy-2'-fluorouridine-5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66840-02-6 | |

| Record name | 2'-Deoxy-2'-fluorouridine-5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066840026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2'-fluorouridine-5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Stability and Characterization of 2'-Fluoro Modifications in Biological Matrices

Executive Summary

The incorporation of 2'-deoxy-2'-fluoro (2'-F) nucleosides is a cornerstone strategy in the engineering of therapeutic oligonucleotides (siRNA, ASO, aptamers). By replacing the 2'-hydroxyl group with a fluorine atom, researchers achieve a dual advantage: the induction of a C3'-endo (North) sugar pucker that creates high-affinity RNA mimics, and a significant increase in resistance to serum nucleases compared to unmodified RNA.

However, the stability of 2'-F is not absolute. It is context-dependent, relying heavily on backbone chemistry (phosphodiester vs. phosphorothioate) and position within the sequence. This guide provides a mechanistic analysis of 2'-F stability, comparative performance data, and a validated LC-MS workflow for quantifying serum half-life (

Part 1: The Mechanistic Basis of 2'-F Stability

To optimize drug design, one must understand why 2'-F confers stability. It is not merely a steric block; it is a stereoelectronic modification.

The Fluorine Effect and Sugar Pucker

The high electronegativity of fluorine initiates a strong gauche effect with the intracyclic oxygen (O4'). This forces the ribose sugar into a rigid C3'-endo (North) conformation.

-

RNA Mimicry: This conformation mimics the structure of A-form RNA, significantly increasing the melting temperature (

) of the duplex (typically +1°C to +2°C per modification). -

Nuclease Evasion: Many serum nucleases (particularly 3'-exonucleases) require a specific sugar geometry and the presence of a 2'-OH group to facilitate hydrolysis. The 2'-F modification removes the nucleophilic 2'-OH and alters the geometry, rendering the backbone less accessible to the catalytic active sites of enzymes like Snake Venom Phosphodiesterase (SVPD) or serum exonucleases.

Synergistic Backbone Stabilization

While 2'-F provides sugar-level protection, it is rarely used in isolation for therapeutic candidates. The industry standard, established by pioneers like Alnylam and Ionis, involves "motif designs" (e.g., Alternating 2'-F/2'-OMe).

-

Phosphodiester (PO) vs. Phosphorothioate (PS): 2'-F on a PO backbone offers moderate improvement over RNA. 2'-F on a PS backbone creates a hyper-stable motif, often extending half-lives from minutes to days.

Visualization: Nuclease Resistance Mechanism

Figure 1: Mechanistic comparison of nuclease interaction with 2'-OH vs. 2'-F nucleotides.

Part 2: Comparative Performance Data

The following data summarizes the stability hierarchy of oligonucleotide modifications in 50% Fetal Bovine Serum (FBS).

Table 1: Comparative Serum Stability ( )

| Modification Type | Backbone Chemistry | Approx. Serum Half-Life ( | Mechanism of Failure |

| Unmodified RNA | Phosphodiester (PO) | < 15 minutes | Rapid endonuclease/exonuclease attack |

| Unmodified DNA | Phosphodiester (PO) | 30 - 60 minutes | 3'-Exonuclease degradation |

| 2'-Fluoro (2'-F) | Phosphodiester (PO) | 4 - 12 hours | Slow exonuclease digestion |

| 2'-O-Methyl (2'-OMe) | Phosphodiester (PO) | 8 - 24 hours | Steric hindrance of nuclease |

| 2'-F / 2'-OMe Mix | Phosphorothioate (PS) | > 48 hours (Days) | Synergistic protection |

Key Insight: While 2'-OMe is generally slightly more resistant to nucleases than 2'-F, 2'-F is preferred for positions requiring high binding affinity. Therefore, the "gold standard" is an alternating motif (e.g., the GalNAc-siRNA design) utilizing both.

Part 3: Analytical Workflow (LC-MS)

To rigorously determine the stability of 2'-F modified oligos, one cannot rely on simple UV absorbance, as degradation products often absorb at 260 nm. Liquid Chromatography-Mass Spectrometry (LC-MS) is the requisite standard for resolving full-length product (FLP) from n-1, n-2 metabolites.

Protocol: Serum Incubation and Extraction

Objective: Determine

Reagents:

-

Pooled Human or Mouse Serum (filtered).

-

1X PBS (pH 7.4).

-

Proteinase K (20 mg/mL).

-

Lysis/Binding Buffer (High salt/chaotropic).

-

Internal Standard (e.g., Poly-dT analog).

Step-by-Step Methodology:

-

Preparation:

-

Prepare a 20 µM stock of the oligonucleotide in nuclease-free water.

-

Aliquot serum to PCR tubes.

-

-

Incubation:

-

Mix oligo stock with serum to a final concentration of 2 µM in 90% Serum (to maximize enzymatic activity challenge).

-

Incubate at 37°C .

-

-

Time-Point Sampling:

-

Harvest aliquots at

. -

CRITICAL STEP (Quenching): Immediately transfer aliquot into a tube containing Proteinase K and Lysis Buffer. Incubate at 55°C for 30 minutes. Why? This digests serum nucleases, permanently stopping the reaction. Freezing alone is insufficient as enzymes may reactivate during thawing.

-

-

Extraction:

-

Perform a phenol-chloroform extraction or use a solid-phase extraction (SPE) column (e.g., weak anion exchange) to isolate the oligo from the digested protein matrix.

-

-

Analysis (LC-MS):

-

Column: C18 or HFIP-compatible reversed-phase column.

-

Mobile Phase: HFIP/TEA (Hexafluoroisopropanol/Triethylamine) system to ensure ion pairing.

-

Detection: Deconvolute the mass spectrum to identify the Full Length Product (FLP).

-

Visualization: Stability Assay Workflow

Figure 2: Step-by-step LC-MS workflow for serum stability assessment.

Part 4: Troubleshooting & Optimization

As a Senior Scientist, I often see discrepancies in stability data. Here are the common failure modes:

-

The "Thaw Degradation" Effect:

-

Issue: Samples frozen without Proteinase K treatment show degradation during the thaw cycle before analysis.

-

Fix: Always digest proteins (quench) before freezing the time-point samples.

-

-

Cationic Impurities:

-

Issue: 2'-F oligos are sticky. Carryover of divalent cations (

) from buffers can accelerate hydrolysis during the heating steps of LC-MS. -

Fix: Include EDTA (1 mM) in the final resuspension buffer prior to injection.

-

-

Matrix Interference:

-

Issue: Serum albumin overwhelms the column.

-

Fix: Use Weak Anion Exchange (WAX) SPE cartridges rather than simple precipitation. The oligo binds to the WAX, proteins wash through, and the oligo is eluted with high salt.

-

References

-

Manoharan, M. (2004). "RNA interference and chemically modified siRNAs." Current Opinion in Chemical Biology. A foundational review on how 2'-F and 2'-OMe modifications alter the physicochemical properties of siRNA.

-

Layzer, J. M., et al. (2004). "In vivo activity of nuclease-resistant siRNAs." RNA. This paper provides early comparative data on the half-life of 2'-F modified RNAs in serum.

-

Allerson, C. R., et al. (2005). "Fully 2'-modified oligonucleotide duplexes with improved in vitro potency and stability compared to unmodified small interfering RNA." Journal of Medicinal Chemistry. Establishes the alternating motif standard.

-

Watts, J. K., & Damha, M. J. (2008). "2'-Fluoro-arabinonucleic acid (2'F-ANA): History, properties, and new frontiers." Canadian Journal of Chemistry. Provides deep mechanistic insight into the sugar pucker and fluorine electronegativity effects.

-

Gallo, M., et al. (2019). "Synthesis and stability of 2'-deoxy-2'-fluoro-nucleosides." European Journal of Organic Chemistry. Discusses the chemical stability and potential hydrolysis pathways of the modification itself.

Technical Guide: Spectroscopic Characterization and Quantification of 2'-Deoxy-2'-fluorouridine-5'-triphosphate (2'-F-dUTP)

Topic: 2'-Deoxy-2'-fluorouridine-5'-triphosphate Absorption Spectrum Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This compound (2'-F-dUTP) is a modified nucleotide analogue critical to the field of therapeutic aptamer development and high-stability RNA therapeutics.[1][2] By replacing the 2'-hydroxyl group of the ribose with a fluorine atom, the molecule gains significant resistance to nucleases while favoring a C3'-endo sugar pucker (RNA-like conformation).[1]

Precise quantification of 2'-F-dUTP is a non-negotiable prerequisite for downstream applications such as SELEX (Systematic Evolution of Ligands by Exponential Enrichment) and enzymatic synthesis.[1] This guide provides the definitive spectroscopic parameters and experimental workflows required to handle, quantify, and validate this reagent with high scientific integrity.

Physicochemical Properties & Spectral Analysis[1][3][4][5][6][7]

The Chromophore

The UV absorption of 2'-F-dUTP is dominated by the uracil base.[1] The 2'-fluoro modification on the sugar moiety exerts an electron-withdrawing effect that significantly alters the sugar conformation and chemical stability but has a negligible impact on the

Key Spectroscopic Parameters

The following values are the standard reference points for quantification in neutral buffers (pH 7.0 – 7.5).

| Parameter | Value | Conditions |

| 262 nm | pH 7.0 - 7.5 (Tris-HCl) | |

| 10,100 M⁻¹cm⁻¹ | At | |

| 10,000 M⁻¹cm⁻¹ | Commonly used for rapid calc.[1][3][4] | |

| Molecular Weight (Free Acid) | 486.13 g/mol | Formula: C₉H₁₄FN₂O₁₄P₃ |

| Appearance | Colorless Solution | Aqueous |

Comparative Optical Properties

The similarity between 2'-F-dUTP and its natural counterparts allows researchers to use standard uracil detection settings, but precise stoichiometry requires using the specific extinction coefficient.[1]

| Nucleotide | Sugar Pucker Preference | ||

| 2'-F-dUTP | 262 nm | 10.1 | C3'-endo (RNA-like) |

| dUTP | 262 nm | 10.2 | C2'-endo (DNA-like) |

| UTP | 262 nm | 10.0 | C3'-endo |

Experimental Protocol: Precise Quantification

Objective: Determine the exact molar concentration of a 2'-F-dUTP stock solution using UV-Vis spectrophotometry.

Reagents and Equipment

-

Spectrophotometer: Quartz cuvettes (path length

cm) or Nanodrop (path length normalized to 1.0 cm).[1] -

Buffer: 10 mM Tris-HCl, pH 7.5 (Avoid water-only measurements as pH fluctuations can shift the spectrum).

Step-by-Step Workflow

-

Baseline Correction (Blanking):

-

Dilution:

-

Prepare a 1:1000 dilution of the stock to bring the absorbance into the linear range (0.1 – 1.0 AU).

-

Example: Add 1 µL of 100 mM 2'-F-dUTP to 999 µL of buffer.[1]

-

-

Measurement:

-

Calculation (Beer-Lambert Law):

[1]

Quality Control & Purity Analysis

High-quality SELEX experiments fail if the input nucleotides are degraded (hydrolyzed to di- or mono-phosphates).[1]

Purity Indicators

-

HPLC: The gold standard.[1] 2'-F-dUTP should show a single dominant peak (>95%) distinct from dUDP or dUMP.[1]

-

A260/A280 Ratio:

Workflow Visualization

The following diagram illustrates the critical path from receipt of material to experimental use.

Caption: Quality Assurance workflow for 2'-F-dUTP prior to inclusion in sensitive SELEX or enzymatic assays.

Applications in Drug Development (SELEX)[1][2][4]

The absorption spectrum data is most critical during the SELEX process.[1]

-

Library Stoichiometry: To generate a diverse library (

molecules), the concentration of 2'-F-dUTP must be perfectly balanced with dATP, dGTP, and dCTP.[1] Excess dUTP can inhibit mutant polymerases (like T7 R&DNA polymerase). -

Nuclease Resistance: The 2'-F modification confers stability in serum, making these aptamers viable drug candidates.[1]

-

Enzymatic Incorporation: Standard Taq polymerase incorporates 2'-F-dNTPs poorly.[1] Specific mutant polymerases (e.g., KOD, Pwo, or T7 R&DNA polymerase variants) are required.

References

-

Jena Bioscience. 2'-Fluoro-dUTP Data Sheet. Accessed via Jena Bioscience Catalog.[8] [Link]

-

Cantor, C. R., & Schimmel, P. R. (1980).[1] Biophysical Chemistry: Part II: Techniques for the Study of Biological Structure and Function. W. H. Freeman. (Standard reference for nucleotide extinction coefficients).

Sources

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. 2'-Fluoro-2'-deoxyuridine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

- 3. 2'-Fluoro-dUTP, Nucleotides for SELEX/Aptamer Modification - Jena Bioscience [jenabioscience.com]

- 4. promega.com [promega.com]

- 5. mitegen.com [mitegen.com]

- 6. 2'-Fluoro-dUTP, 2'-Fluoro-2'-NTPs - Jena Bioscience [jenabioscience.com]

- 7. 2′-F-dUTP 100mM solution – Tinzyme [tinzyme.com]

- 8. Sapphire North America [sapphire-usa.com]

Technical Guide: Optimization of 2'-F-dUTP Solubility and Stability in Aqueous Systems

Executive Summary

2'-Fluoro-2'-deoxyuridine-5'-triphosphate (2'-F-dUTP) is a critical reagent in the synthesis of nuclease-resistant aptamers (SELEX) and modified nucleic acids. While structurally similar to natural dUTP, the electronegative fluorine atom at the 2' position induces a C3'-endo sugar pucker (RNA-like conformation) and significantly alters the thermodynamic stability of the resulting oligonucleotides.

For researchers, the challenge is not merely dissolving the compound—it is maintaining the integrity of the triphosphate group during storage and reaction setup. This guide details the physicochemical parameters governing 2'-F-dUTP solubility, provides a validated protocol for stock preparation, and outlines quality control measures to ensure experimental reproducibility.

Part 1: Physicochemical Profile & Solubility Mechanics

The Fluorine Effect

The substitution of the 2'-hydroxyl group with fluorine (

-

Electronegativity: Fluorine is the most electronegative element, pulling electron density and increasing the acidity of the 3'-OH, which can influence coupling efficiency during enzymatic synthesis.

-

Hydrophobicity vs. Solubility: While the C-F bond is more hydrophobic than C-OH, 2'-F-dUTP remains highly soluble in aqueous buffers due to the dominant charge of the triphosphate tail.

-

Sugar Pucker: The 2'-F substitution favors the C3'-endo conformation (North type), mimicking RNA structure, which is crucial for high-affinity aptamer binding.

Solubility Data

| Parameter | Value / Characteristic | Notes |

| Molecular Formula | MW ~ 486.1 g/mol (Free Acid) | |

| Solubility (Water) | > 100 mM | Highly soluble as Na+ or Li+ salt. |

| Preferred Solvent | PCR-Grade Water / TE Buffer (pH 7.5) | Avoid acidic conditions. |

| 262 nm | pH 7.0 | |

| Extinction Coefficient ( | At 262 nm, pH 7.0 |

Part 2: Preparation of High-Concentration Stock Solutions

Role: Senior Application Scientist

Context: Many commercial failures in aptamer selection stem from degraded nucleotide stocks. The following protocol minimizes hydrolysis of the

Reagents Required

-

2'-F-dUTP (Lyophilized): Sodium or Lithium salt form.

-

Solvent: Molecular Biology Grade Water (DNase/RNase free) or 10 mM Tris-HCl, pH 7.5.

-

Equipment: UV-Vis Spectrophotometer, Microcentrifuge.

Protocol: 100 mM Stock Preparation

-

Equilibration: Allow the lyophilized vial to reach room temperature before opening to prevent condensation, which introduces moisture and accelerates hydrolysis.

-

Centrifugation: Briefly spin the vial (30 sec, 2000 x g) to collect powder at the bottom.

-

Calculated Addition:

-

Do not rely solely on the weight on the label.

-

Add 80% of the calculated volume of water/buffer based on the manufacturer's specified quantity.

-

Reasoning: Residual salts or hydration water in the lyophilized pellet can alter the effective mass. It is safer to prepare a slightly concentrated solution and dilute down.

-

-

Dissolution: Vortex gently. 2'-F-dUTP dissolves rapidly.

-

QC & Adjustment (The "Golden Step"):

-

Dilute a small aliquot (e.g., 1:500) in 10 mM Tris-HCl (pH 7.5).

-

Measure Absorbance at 262 nm (

). -

Calculate actual concentration using Beer-Lambert Law:

. -

Adjust the bulk volume to reach exactly 100 mM.

-

-

Aliquoting: Dispense into small volumes (e.g., 10-50 µL) to prevent freeze-thaw cycles. Store at -20°C or -80°C.

Workflow Visualization

Figure 1: Step-by-step workflow for the precise preparation of 2'-F-dUTP stock solutions, emphasizing the optical density (OD) check.

Part 3: Stability & Buffer Compatibility

The Hydrolysis Hazard

The primary degradation pathway for 2'-F-dUTP is the hydrolysis of the triphosphate chain, releasing inorganic pyrophosphate and resulting in 2'-F-dUDP or 2'-F-dUMP, which are inactive in polymerase reactions.

Critical Factors Influencing Stability

-

pH Sensitivity:

-

Acidic (pH < 6.0): Rapid hydrolysis of the triphosphate.

-

Alkaline (pH > 9.0): Potential deamination or sugar degradation.

-

Optimal: pH 7.5 - 8.0 (Tris-HCl is ideal).

-

-

Divalent Cations (

):-

catalyzes hydrolysis. Never store nucleotides in buffers containing magnesium (e.g., PCR reaction buffers) for long periods. Add

-

catalyzes hydrolysis. Never store nucleotides in buffers containing magnesium (e.g., PCR reaction buffers) for long periods. Add

-

Temperature:

-

Half-life decreases exponentially with temperature. Keep on ice during use.

-

Buffer Selection Guide

| Buffer System | Compatibility | Recommendation |

| Water (Unbuffered) | Moderate | Acceptable for short term, but pH can drift acidic due to |

| Tris-HCl (pH 7.5) | High | Gold Standard. Maintains optimal pH for triphosphate stability. |

| TE Buffer | High | EDTA chelates trace metals that catalyze hydrolysis. Good for long-term storage. |

| PBS | Low | Phosphate buffers can interfere with downstream enzymatic reactions. Avoid. |

Stability Logic Diagram

Figure 2: Decision matrix for storage conditions. Red paths indicate high risk of reagent degradation.

Part 4: Quality Control & Troubleshooting

HPLC Analysis

For critical applications like therapeutic SELEX, purity must be >95%.

-

Column: Anion Exchange (SAX) or C18 RP-HPLC with ion-pairing agents.

-

Mobile Phase: Triethylammonium acetate (TEAA) / Acetonitrile gradient.

-

Detection: UV at 262 nm.

-

Success Criteria: Single dominant peak. Minor peaks (<2%) at earlier retention times indicate diphosphate (dUDP) contamination.

Troubleshooting Table

| Issue | Possible Cause | Corrective Action |

| Precipitation upon thawing | "Salting out" due to temp change | Vortex vigorously at room temp. If persistent, warm to 37°C for 2 mins (briefly). |

| Low PCR/Transcription yield | Hydrolysis of triphosphate | Check |

| Inconsistent Concentration | Hygroscopic powder | Always measure concentration by UV ( |

| Acidity (Yellowing of indicators) | Buffer with 10 mM Tris-HCl pH 7.5 immediately. |

References

-

Jena Bioscience. 2'-Fluoro-2'-deoxyuridine-5'-triphosphate (2'-F-dUTP) Product Datasheet. Retrieved from [Link]

- Green, M. R., & Sambrook, J. (2012). Molecular Cloning: A Laboratory Manual (4th ed.). Cold Spring Harbor Laboratory Press.

Methodological & Application

PCR amplification conditions for 2'-fluoro modified DNA

Application Note: High-Efficiency PCR Amplification of 2'-Fluoro Modified DNA

Executive Summary

The incorporation of 2'-fluoro (2'-F) modifications into DNA backbones is a critical strategy in drug development to enhance the nuclease resistance and thermal stability of aptamers. However, the electronegativity and steric constraints of the fluorine atom at the 2' position induce a sugar pucker (C3'-endo) that mimics RNA, causing standard DNA polymerases (e.g., Taq) to stall or reject the nucleotide.

This guide details the specific enzymatic conditions required to overcome these kinetic barriers. We focus on utilizing Family B DNA polymerase variants, specifically Therminator™ and Deep Vent® (exo-) , combined with cation optimization (Mn²⁺ doping), to achieve high-fidelity amplification of 2'-F modified DNA libraries.

Technical Background & Mechanism

To successfully amplify 2'-F DNA, one must understand the structural conflict at the polymerase active site.

-

The Sugar Pucker Problem: Natural DNA exists predominantly in the C2'-endo conformation. The 2'-F substitution shifts the ribose equilibrium toward the C3'-endo (RNA-like) conformation (North pucker).

-

Steric Gatekeeping: Standard Family A polymerases (like Taq) possess a "steric gate" residue (usually a Glutamate) that clashes with the 2'-substituent, preventing the incorporation of non-canonical nucleotides to preserve genomic fidelity.

-

The Solution:

-

Engineered Polymerases: Use enzymes with mutations in the steric gate region (e.g., A485L in 9°N DNA Polymerase) that create a larger pocket for the 2'-F group.

-

Cation Doping: The addition of Manganese (Mn²⁺) alters the coordination geometry of the active site, reducing discrimination against modified substrates, though at the cost of slightly reduced fidelity.

-

Enzyme Selection Matrix

Not all polymerases can handle 2'-F dNTPs. Use this matrix to select the correct enzyme for your application.

| Enzyme | Source Organism | Fidelity | 2'-F Incorporation Efficiency | Recommended Application |

| Therminator™ | Thermococcus sp. 9°N | Moderate | High (100% Substitution) | Generating fully modified 2'-F DNA aptamers. |

| Deep Vent® (exo-) | Pyrococcus sp. GB-D | Moderate | Medium (Partial Substitution) | SELEX rounds requiring mixed backbones. |

| KOD (exo-) | Thermococcus kodakaraensis | High | Medium | High-fidelity cloning of partially modified pools. |

| Taq | Thermus aquaticus | Low | Fail | Do not use. |

Protocol: PCR Amplification of 2'-F DNA

Objective: Amplify a DNA library with 100% substitution of dCTP and dTTP with 2'-F-dCTP and 2'-F-dTTP.

Materials

-

Template: ssDNA or dsDNA library (approx. 10 ng).

-

Polymerase: Therminator™ DNA Polymerase (2 U/µL) [NEB M0261].

-

Buffer: 10X ThermoPol® Buffer (Mg²⁺ free if possible, otherwise standard).

-

dNTPs:

-

dATP (100 mM)

-

dGTP (100 mM)

-

2'-F-dCTP (100 mM) [TriLink N-2008]

-

2'-F-dUTP or 2'-F-dTTP (100 mM) [TriLink N-2009]

-

-

Additives: MnCl₂ (25 mM stock).

-

Primers: Forward and Reverse (10 µM).

Reaction Setup

Note: Assemble on ice. Add the enzyme last.

| Component | Volume (50 µL Rxn) | Final Concentration | Notes |

| Nuclease-free Water | to 50 µL | N/A | |

| 10X ThermoPol Buffer | 5 µL | 1X | Contains 2mM MgSO₄ usually. |

| dATP (100 mM) | 0.5 µL | 1 mM | High conc. drives kinetics. |

| dGTP (100 mM) | 0.5 µL | 1 mM | |

| 2'-F-dCTP (100 mM) | 0.5 µL | 1 mM | |

| 2'-F-dTTP (100 mM) | 0.5 µL | 1 mM | |

| Forward Primer (10 µM) | 2.5 µL | 0.5 µL | |

| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM | |

| MnCl₂ (25 mM) | 2 µL | 1 mM | CRITICAL STEP |

| Template DNA | Variable | 10-100 ng | |

| Therminator Pol (2U/µL) | 1.0 µL | 2 Units | Higher load than Taq. |

Cycling Conditions

Modified nucleotides slow down the extension rate. Extension times must be increased.

-

Initial Denaturation: 95°C for 3 min.

-

Cycling (20-30 cycles):

-

Denature: 95°C for 30 sec.

-

Anneal: [Tm - 5°C] for 30 sec.

-

Extend: 72°C for 1 min per 500 bp . (Double the standard time).

-

-

Final Extension: 72°C for 7 min.

-

Hold: 4°C.

Workflow Visualization

The following diagram illustrates the logical flow of a modified SELEX round involving 2'-F PCR.

Caption: Workflow for generating 2'-Fluoro modified DNA pools during SELEX cycles. Note the critical intervention of Mn²⁺ and specific polymerases at the PCR Prep stage.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Amplification | Active site too strict. | Increase MnCl₂ to 1.5 mM or 2.0 mM. Ensure 2'-F-dNTPs are fresh (avoid freeze-thaw). |

| Smearing | Non-specific priming / Over-stabilization. | Reduce primer concentration. Increase annealing temperature (2'-F DNA has higher Tm than DNA). |

| Low Yield | Slow kinetics. | Increase extension time to 2 min/kb. Add 1M Betaine to reduce secondary structure. |

| Mutations | Mn²⁺ induced error. | Reduce MnCl₂ concentration to the minimum required for amplification (titrate 0.5 - 1.0 mM). |

References

Application Note: High-Fidelity Incorporation of 2'-F-dUTP in PCR for Nuclease-Resistant Aptamer Development

Executive Summary

The substitution of 2'-deoxythymidine-5'-triphosphate (dTTP) with 2'-fluoro-2'-deoxyuridine-5'-triphosphate (2'-F-dUTP) is a critical technique in the generation of high-affinity, nuclease-resistant aptamers (SELEX) and stable diagnostic reagents. While 2'-F modifications significantly enhance biostability, they present a challenge for standard DNA polymerases due to altered sugar pucker configurations. This guide outlines the mechanistic barriers of this substitution and provides an optimized protocol using Family B polymerases to achieve 100% substitution efficiency.

Scientific Background & Mechanistic Insight

The Structural Challenge: Sugar Pucker & Sterics

The primary obstacle in substituting dTTP with 2'-F-dUTP is the conformational preference of the ribose sugar.

-

Natural DNA (dTTP): The deoxyribose ring predominantly adopts a C2'-endo conformation (South pucker), which fits the active site of standard Family A polymerases (e.g., Taq).

-

Modified Nucleotide (2'-F-dUTP): The high electronegativity of the fluorine atom at the 2' position pulls the sugar into a C3'-endo conformation (North pucker), structurally mimicking RNA [1].

Standard DNA polymerases perceive 2'-F-dUTP as an RNA nucleotide or a damaged base, leading to stalled extension or rejection. Therefore, successful incorporation requires Family B polymerases (e.g., Deep Vent, KOD, or Pwo), which possess a more open active site designed to tolerate modified substrates [2].

Why Substitute? (The "Why")

The fluorine modification provides two distinct advantages for therapeutic and diagnostic applications:

-

Nuclease Resistance: The 2'-F group prevents nucleophilic attack by serum nucleases, extending the half-life of DNA aptamers from minutes to hours or days in biological fluids.

-

Thermal Stability: 2'-F modifications often increase the melting temperature (

) of the resulting duplex, aiding in stringent hybridization assays.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the 2'-F-dUTP substitution workflow, highlighting the divergence from standard PCR.

Application Note: High-Yield Synthesis of Nuclease-Resistant 2'-Fluoro RNA Using Y639F T7 Polymerase

Executive Summary & Mechanistic Rationale

The synthesis of 2'-Fluoro (2'-F) modified RNA is a cornerstone in the development of therapeutic aptamers and siRNAs. Unlike canonical 2'-OH RNA, 2'-F-RNA exhibits exceptional resistance to serum nucleases and enhanced thermal stability, making it viable for in vivo applications.

However, Wild-Type (WT) T7 RNA Polymerase is unsuitable for this task. The enzyme possesses a high-fidelity "steric gate" that strictly discriminates against non-canonical 2' moieties.

The Steric Gate Mechanism

In WT T7 RNAP, the amino acid Tyrosine at position 639 (Tyr639) acts as a sensor. It forms a hydrogen bond with the 2'-OH of the incoming nucleotide. If the 2'-OH is absent or modified (as in 2'-F or 2'-H), the steric clash and lack of hydrogen bonding prevent the nucleotide from entering the catalytic pocket efficiently.

The Solution: Y639F Mutant By mutating Tyrosine to Phenylalanine (Y639F ), the hydroxyl group responsible for the steric clash is removed. This mutation opens the active site, allowing the polymerase to accept 2'-fluoro-NTPs (and dNTPs) with kinetics comparable to canonical rNTPs, while maintaining Watson-Crick base-pairing fidelity.

Mechanistic Visualization

The following diagram illustrates the discrimination mechanism and the workflow logic.

Caption: Comparative mechanism of substrate selection between Wild-Type and Y639F T7 Polymerase.

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications.

| Component | Specification | Purpose |

| T7 RNAP Variant | Y639F Mutant (High Concentration: >50 U/µL) | Enables 2'-F incorporation. |

| 2'-F-dNTPs | 2'-F-CTP, 2'-F-UTP (100 mM, pH 7.5) | Modified pyrimidines for nuclease resistance. |

| rNTPs | ATP, GTP (100 mM, pH 7.5) | Canonical purines are typically retained for yield, unless 100% modification is required. |

| Reaction Buffer | 40 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 5 mM DTT, 2 mM Spermidine | Optimized ionic strength and reducing environment. |

| Additives | Inorganic Pyrophosphatase (IPP) | Critical: Hydrolyzes pyrophosphate precipitate which inhibits the reaction. |

| Template DNA | Linearized Plasmid or PCR Product | Must contain T7 Promoter (TAATACGACTCACTATAGGG). |

Expert Insight: For aptamer selection (SELEX), it is standard practice to use 2'-F Pyrimidines (C/U) and 2'-OH Purines (A/G) . This "trans-substitution" provides sufficient nuclease resistance while maintaining high transcription yields. Replacing all four nucleotides with 2'-F variants often significantly reduces yield and may require the double mutant Y639F/H784A.

Protocol: High-Yield Synthesis of 2'-F-RNA

This protocol is designed for a 20 µL reaction scale. Scale up linearly as needed.

Phase 1: Template Preparation

Validation Step: Ensure your DNA template is free of RNase and salts. If using PCR product, purify via spin column.

-

Annealing (Oligos only): If using overlapping oligos, heat to 95°C for 2 min and cool slowly to room temperature to ensure proper double-stranded promoter formation.

Phase 2: Reaction Assembly

Crucial: Assemble at room temperature. Spermidine in the buffer can precipitate DNA at 4°C.

-

Add components in the following order:

| Order | Component | Volume (20 µL Rxn) | Final Conc. |

| 1 | Nuclease-Free Water | to 20 µL | N/A |

| 2 | 10X Transcription Buffer | 2 µL | 1X |

| 3 | ATP (100 mM) | 1 µL | 5 mM |

| 4 | GTP (100 mM) | 1 µL | 5 mM |

| 5 | 2'-F-CTP (100 mM) | 1 µL | 5 mM |

| 6 | 2'-F-UTP (100 mM) | 1 µL | 5 mM |

| 7 | DTT (100 mM) | 1 µL | 5 mM |

| 8 | DNA Template | X µL | 0.5 - 1.0 µg |

| 9 | IPP (Pyrophosphatase) | 0.5 µL | 0.1 U |

| 10 | Y639F T7 Polymerase | 1-2 µL | ~100 Units |

-

Mix: Pipette up and down gently. Do not vortex (enzymes are shear-sensitive).

-

Incubation: Incubate at 37°C for 4 to 6 hours .

-

Note: 2'-F incorporation is slower than WT transcription. Overnight incubation (up to 12h) can increase yields but increases the risk of hydrolysis if buffers are not pH stabilized.

-

Phase 3: Post-Synthesis Processing

-

DNase Treatment: Add 1 µL RNase-free DNase I. Incubate 15 mins at 37°C.

-

Why? Removes the DNA template which would interfere with concentration quantification and downstream PCR/RT-PCR.

-

-

Purification:

-

Option A (Rapid): Use RNA Clean-up Spin Columns (e.g., Zymo RNA Clean & Concentrator). Warning: Ensure the binding buffer is compatible with modified RNA (usually requires higher ethanol ratio).

-

Option B (High Purity): Phenol:Chloroform:Isoamyl Alcohol (25:24:1) extraction followed by Ethanol precipitation.

-

Quality Control & Self-Validation Systems

Do not assume the reaction worked. Validate using these checkpoints.

Checkpoint A: Gel Electrophoresis

Run 1 µL of the reaction on a Denaturing Urea-PAGE gel (6-10%).

-

Observation: 2'-F-RNA typically migrates slightly faster or slower than 2'-OH RNA depending on the specific sequence and acrylamide percentage, but it should appear as a distinct, sharp band.

-

Smearing: Indicates degradation (RNase contamination) or incomplete synthesis (abortive cycling).

Checkpoint B: Nuclease Resistance Assay (The "Acid Test")

To confirm the presence of the Fluorine modification:

-

Incubate 500 ng of product with RNase A (0.1 µg) for 30 mins at 37°C.

-

Run on PAGE gel.

-

Result: 2'-F-RNA containing pyrimidines should remain intact (RNase A cleaves at 3' of C/U; 2'-F blocks this). Canonical RNA will be fully degraded.

Workflow Visualization

Caption: Step-by-step workflow for synthesis and validation of 2'-F-RNA.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield | Insufficient Mg²⁺ | Increase MgCl₂ to 25-30 mM. 2'-F-NTPs chelate Mg²⁺ more strongly than rNTPs. |

| Precipitate in Tube | Pyrophosphate accumulation | Ensure IPP (Pyrophosphatase) is fresh and active. |

| Short Transcripts | "Abortive Cycling" | Increase the concentration of GTP (initiating nucleotide) or use a G-rich promoter start (e.g., GGG). |

| No Bands | Enzyme Incompatibility | Confirm you are using Y639F . WT T7 will produce zero full-length product with 2'-F-NTPs. |

Advanced Tip: If yields remain low, Manganese (Mn²⁺) can be added (1-2 mM MnCl₂). Mn²⁺ relaxes the active site specificity further. However , this increases the error rate (mismatch incorporation). Use only if yield is prioritized over absolute sequence fidelity.

References

-

Sousa, R., & Padilla, R. (1995). A mutant T7 RNA polymerase as a DNA polymerase. The EMBO Journal, 14(18), 4609–4621.

-

Padilla, R., & Sousa, R. (1999). Efficient synthesis of nucleic acids heavily modified with non-canonical ribose 2'-groups using a mutant T7 RNA polymerase (Y639F). Nucleic Acids Research, 27(6), 1561–1563.

-

Chelliserrykattil, J., & Ellington, A. D. (2004). Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA. Nature Biotechnology, 22(9), 1155–1160.

-

Burmeister, P. E., et al. (2005). Direct in vitro selection of a 2'-O-methyl aptamer to VEGF. Chemistry & Biology, 12(1), 25-33.

Application Note: Optimization of 2'-F-dUTP Labeling Efficiency in Nick Translation

Abstract

The incorporation of 2'-Fluoro-2'-deoxyuridine-5'-triphosphate (2'-F-dUTP) into DNA probes via nick translation presents a unique challenge in enzymatic synthesis. While 2'-F modifications confer superior resistance to nucleases—making them critical for in vivo aptamer and hybridization studies—the modified sugar pucker (C3'-endo) imposes kinetic constraints on E. coli DNA Polymerase I. This guide delineates a high-efficiency protocol that overcomes steric gating mechanisms, ensuring high specific activity and yield for metabolically stable DNA probes.

Mechanistic Insight: The "Sugar Pucker" Barrier

To optimize labeling, one must understand the enzymatic bottleneck. Standard DNA synthesis utilizes 2'-deoxyribose, which favors a C2'-endo (South) conformation. However, the high electronegativity of the fluorine atom in 2'-F-dUTP drives the sugar ring into a C3'-endo (North) conformation, mimicking RNA.

E. coli DNA Polymerase I (Pol I) possesses a "steric gate" that discriminates against RNA-like conformations. Consequently, the

Visualization: Nick Translation with Modified Substrates

The following diagram illustrates the competitive incorporation mechanism and the critical role of the 5'→3' exonuclease activity.

Figure 1: Mechanism of Nick Translation. DNA Pol I removes native nucleotides ahead of the nick while incorporating 2'-F-dUTP at the 3'-OH terminus.

Critical Experimental Parameters

The dNTP Ratio (The "Titration" Rule)

Standard nick translation kits contain pre-mixed dNTPs (dATP, dCTP, dGTP, dTTP). These are unsuitable for this application. You must assemble the reaction from individual dNTP stocks.

-

Recommendation: Do not attempt 100% substitution of dTTP with 2'-F-dUTP initially. Pol I processivity drops drastically, resulting in short fragments (<100 bp).

-

Optimal Ratio: A 3:1 ratio of 2'-F-dUTP to dTTP balances nuclease resistance with fragment length integrity.

Divalent Cation Management

-

Magnesium (

): The standard cofactor. High fidelity, but stricter discrimination against 2'-F. -

Manganese (

): A "nuclear option." Replacing-

Warning:

increases the error rate (mismatch incorporation). Only use if

-

Detailed Protocol: High-Efficiency 2'-F Labeling

Materials Required

-

Template: 1 µg supercoiled or linearized plasmid DNA.

-

Enzyme Mix: DNA Polymerase I (10 U/µl) + DNase I (diluted to 0.001 U/µl).

-

2'-F-dUTP Stock: 10 mM (Tris buffered, pH 7.5).

-

Standard dNTPs: 10 mM stocks of dATP, dCTP, dGTP, dTTP.

-

Stop Solution: 0.5 M EDTA (pH 8.0).

Step-by-Step Workflow

Step 1: Substrate Preparation (Custom Mix)

Prepare a 5X Custom dNTP Mix to ensure the correct stoichiometry.

-

Goal: Final reaction concentration of 50 µM (A/C/G) and 50 µM Total U/T.

| Component | Volume (µL) | Final Conc. in 5X Mix | Role |

| dATP (100 mM) | 2.5 | 250 µM | Essential Base |

| dCTP (100 mM) | 2.5 | 250 µM | Essential Base |

| dGTP (100 mM) | 2.5 | 250 µM | Essential Base |

| 2'-F-dUTP (100 mM) | 1.8 | 180 µM | Probe Modification |

| dTTP (100 mM) | 0.7 | 70 µM | Processivity Aid |

| Nuclease-Free Water | 990.0 | - | Diluent |

| Total | 1000 | - | - |

Step 2: Reaction Assembly

Perform all steps on ice.

-

In a PCR tube, combine:

-

5 µL 10X Nick Translation Buffer (500 mM Tris-HCl pH 7.5, 100 mM

, 100 mM DTT). -

10 µL 5X Custom dNTP Mix (from Step 1).

-

1 µg DNA Template.

-

Water to 45 µL.

-

-

Mix gently by pipetting.

-

Add 5 µL Enzyme Mix (Pol I / DNase I).

-

Crucial: Incubate at 15°C for 90–120 minutes.

-

Note: 2'-F incorporation is slower. Standard protocols call for 60 mins; extend to 120 mins for modified nucleotides.

-

Step 3: Termination and Purification

-

Add 5 µL 0.5 M EDTA to stop the reaction. Heat inactivation is not recommended as it may degrade fluorinated DNA if pH is not strictly controlled.

-

Purify using a Sephadex G-50 spin column or silica-based cleanup kit to remove unincorporated 2'-F-dUTP (which can inhibit downstream assays).

Quality Control & Validation

How do you know the Fluorine is actually in the DNA?

QC Workflow Diagram

Figure 2: Validation workflow. The Nuclease Challenge is the definitive test for 2'-F utility.

Protocol: The Nuclease Resistance Challenge

-

Aliquot 200 ng of 2'-F-labeled DNA and 200 ng of standard DNA (control).

-

Add 1 µL of DNase II or incubate in 50% Fetal Bovine Serum (FBS).

-

Incubate at 37°C for 30 minutes.

-

Run on a 2% agarose gel.

-

Pass Criteria: The Control lane should be empty (degraded), while the 2'-F lane shows a distinct band or high-molecular-weight smear.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Steric hindrance of 2'-F at Pol I active site. | Increase reaction time to 3 hours; Spike with 0.5 mM |

| Fragments < 100bp | DNase I activity is too high relative to Polymerase speed. | Dilute DNase I further (1:1000) or add more dTTP to the mix (shift ratio to 1:1). |

| No Nuclease Resistance | Insufficient 2'-F incorporation. | Reduce dTTP concentration in the input mix. Ensure 2'-F-dUTP stock is not degraded (hydrolysis). |

References

-

Rigby, P. W. J., Dieckmann, M., Rhodes, C., & Berg, P. (1977). Labeling deoxyribonucleic acid to high specific activity in vitro by nick translation with DNA polymerase I. Journal of Molecular Biology, 113(1), 237–251.

-

[Link]

-

- Richardson, F. C., et al. (1999). Polymerization of 2'-Fluoro-dNTPs by DNA Polymerases. Biochemical Pharmacology. (Foundational enzymology regarding Pol I tolerance). Note: While specific URL access varies by institution, the core enzymology is supported by general polymerase fidelity studies.

-

Hollenstein, M. (2012). Synthesis of Deoxynucleoside Triphosphates and their Uses in the Selection of DNA Aptamers. Molecules, 17(11), 13569–13591.

-

[Link]

-

-

Pieken, W. A., et al. (1991). Kinetic characterization of ribonuclease-resistant 2'-fluoro-modified nucleic acids. Science, 253(5017), 314-317.

-

[Link]

-

Application Note: Post-SELEX Stabilization of DNA Aptamers via 2'-F-dUTP Modification

Executive Summary

This guide details the protocol for the post-selection (Post-SELEX) modification of DNA aptamers using 2'-Fluoro-2'-deoxyuridine-5'-triphosphate (2'-F-dUTP) . While 2'-F modifications are typically introduced during SELEX to ensure binding compatibility, post-SELEX introduction is a critical strategy for stabilizing "parent" aptamers against nucleases for in vivo applications.

Crucial Warning: Direct substitution of dTTP with 2'-F-dUTP in a pre-selected DNA aptamer induces a sugar pucker shift from C2'-endo (B-form DNA) to C3'-endo (A-form/RNA-like). This will alter the 3D structure. Therefore, this protocol is not merely a "swapping" procedure but a Maturation and Validation Workflow to identify variants that retain affinity while gaining stability.

Scientific Rationale & Mechanism

The Stability vs. Affinity Paradox

Unmodified DNA aptamers have a serum half-life of minutes due to exonuclease activity. Introducing 2'-fluoro groups at the 2' position protects the phosphodiester backbone from nucleophilic attack.

-

Mechanism: The high electronegativity of fluorine withdraws electron density, preventing the formation of the cyclic 2',3'-phosphate intermediate required for hydrolysis.

-

The Challenge: The 2'-F substitution locks the sugar into a C3'-endo (North) conformation. If the parent aptamer relies on a flexible or C2'-endo (South) conformation for binding, affinity will be lost.

-

The Solution: We utilize a PCR-based Enzymatic Synthesis using high-fidelity polymerases capable of handling modified substrates (Family B polymerases), followed by a rigorous binding validation step.

Experimental Workflow

The following diagram illustrates the critical path from Parent Sequence to Stabilized Lead.

Figure 1: Workflow for generating and validating 2'-F-dUTP modified aptamers. Note the requirement for specialized polymerases during the PCR phase.

Protocol: Enzymatic Synthesis of 2'-F-DNA

Standard Taq polymerase incorporates 2'-F-dUTP poorly. This protocol uses Deep Vent (exo-) DNA Polymerase (New England Biolabs) or KOD Dash (Toyobo), which tolerate the modified sugar geometry.

Reagents & Preparation

-

Template: Double-stranded DNA of your parent aptamer (or ssDNA + Primer).

-

2'-F-dUTP: (e.g., TriLink Biotechnologies, N-1010).

-

dNTP Mix (Modified): Prepare a 10 mM mix containing dATP, dCTP, dGTP, and 2'-F-dUTP (Do NOT include dTTP).

-

Polymerase: Deep Vent (exo-) DNA Polymerase (2 U/µL).

-

Buffer: 10x Thermopol Buffer (contains MgSO4).

Reaction Setup (50 µL Volume)

| Component | Volume (µL) | Final Conc. | Notes |

| Nuclease-free Water | 33.5 | N/A | |

| 10x Thermopol Buffer | 5.0 | 1x | Mg2+ is critical for 2'-F incorporation. |

| Forward Primer (10 µM) | 2.5 | 0.5 µM | |

| Reverse Primer (10 µM) | 2.5 | 0.5 µM | Biotinylate if using bead purification. |

| Modified dNTP Mix (10 mM) | 5.0 | 1.0 mM | Higher conc. than standard PCR helps drive incorporation. |

| Template DNA (10 ng/µL) | 1.0 | ~0.2 ng/µL | |

| Deep Vent (exo-) Pol (2 U/µL) | 0.5 | 1 U | Do not use polymerases with strong 3'->5' exonuclease activity. |

Thermal Cycling Conditions

Modified nucleotides require longer extension times to allow the polymerase to accommodate the fluorine atom.

-

Initial Denaturation: 95°C for 2 min.

-

Cycling (25-30 cycles):

-

Denature: 95°C for 30 sec.

-

Anneal: [Tm - 5°C] for 30 sec.

-

Extension: 72°C for 2 min (Crucial: Standard 30s is insufficient).

-

-

Final Extension: 72°C for 7 min.

-

Hold: 4°C.

Protocol: Purification & Strand Separation

Unincorporated 2'-F-dUTP can be toxic in cell assays and interferes with concentration measurements.

-

Phenol-Chloroform Extraction: Remove the polymerase.

-

Desalting: Use a G-25 Sephadex column or similar to remove bulk dNTPs.

-

PAGE Purification (Recommended):

-

Run the PCR product on a 12% Denaturing Urea-PAGE.

-

Note: 2'-F-DNA migrates differently than standard DNA (usually slower due to weight/conformation).

-

Excise the full-length band (visualize via UV shadowing).

-

Elute in TE buffer (crush and soak) overnight at 37°C.

-

Ethanol precipitate.

-

-

Strand Separation: If generating ssDNA, use Biotinylated Reverse Primers and Streptavidin magnetic beads. Alkali elution (0.1 M NaOH) is compatible with 2'-F-DNA.

Validation: Serum Stability Assay

This assay quantifies the improvement in half-life (

Procedure

-

Substrate: 1 µM purified 2'-F-DNA aptamer (and unmodified control).

-

Matrix: 90% Human Serum (active, not heat-inactivated).

-

Incubation:

-

Mix 10 µL Aptamer + 90 µL Serum.

-

Incubate at 37°C.

-

Time points: 0, 1h, 6h, 12h, 24h, 48h.

-

-

Quenching: At each time point, remove 10 µL aliquot and mix immediately with 10 µL Gel Loading Buffer (containing 95% Formamide + 20 mM EDTA) to stop nuclease activity. Flash freeze.

-

Analysis: Run on 15% Denaturing PAGE. Stain with SYBR Gold.

Data Calculation

Quantify band intensity (

Expected Results (Reference Data)

| Aptamer Type | Typical | Mechanism of Degradation |

| Unmodified DNA | < 60 minutes | 3'-Exonuclease (primary) & Endonuclease |

| 2'-F-dUTP Modified | > 24 hours | Resistant to most nucleases; slow hydrolysis |

| Inverted dT (3'-cap) | ~ 12 hours | Blocks 3'-Exo, but susceptible to Endo |

Troubleshooting & Optimization

-

Problem: Low PCR Yield.

-

Cause: The polymerase stalls at the 2'-F modification sites.

-

Solution: Add 1-2 mM MgSO4 extra. Switch to KOD Dash , which often handles difficult secondary structures better.

-

-

Problem: Loss of Binding Affinity.

-

Cause: C3'-endo pucker change disrupted the binding pocket.

-

Solution: This is the "Post-SELEX" risk. You cannot force the physics. If affinity is lost, you must perform a Doped Re-selection . Use the 2'-F-DNA template generated in Step 4 as the library for 3-5 rounds of SELEX against the target to "re-evolve" the structure.

-

References

-

Adler, A. et al. (2008). "Screening the KOD DNA polymerase for the synthesis of modified DNA." Biochemical and Biophysical Research Communications.

-

Sefah, K. et al. (2010). "In vitro selection with artificial expanded genetic information systems." Proceedings of the National Academy of Sciences. (Foundational work on modified SELEX protocols).

-

Lozupone, C. et al. (2003). "Selection of the 2'-deoxy-2'-fluoro-modified aptamer." RNA.

-

New England Biolabs. "Deep Vent® (exo-) DNA Polymerase Protocol."

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Transcription with 2'-F-dUTP

Subject: Troubleshooting Low Yield in In Vitro Transcription (IVT) using 2'-Fluoro-2'-deoxyuridine-5'-triphosphate (2'-F-dUTP). Ticket Priority: High (Impacts downstream aptamer/therapeutic workflows). Applicable For: Aptamer development, siRNA synthesis, nuclease-resistant RNA production.

Diagnostic Overview: Why is my yield low?

Using 2'-F-dUTP is not a standard transcription reaction. You are asking the polymerase to incorporate a nucleotide that is structurally distinct from its natural substrate (rUTP). The fluorine atom at the 2' position is electronegative and induces a C3'-endo sugar pucker (DNA-like), whereas wild-type T7 RNA Polymerase (T7 RNAP) has evolved to recognize the C2'-endo/C3'-endo equilibrium and the specific hydroxyl group of RNA.

If your yields are low (<10% of standard RNA control), the issue is rarely the quality of the nucleotide itself. It is almost always a mismatch between the enzyme variant and the reaction kinetics .

The Core Mechanism (The "Why")

Wild-type T7 RNAP contains a "specificity loop" that acts as a gatekeeper. Residue Tyrosine 639 (Y639) forms a hydrogen bond with the 2'-OH of the incoming nucleotide. When you use 2'-F-dUTP, this bond cannot form, and the fluorine atom may cause steric or electrostatic repulsion, drastically reducing catalytic efficiency (

Critical Troubleshooting Q&A

Q1: I am using standard T7 RNA Polymerase. Is this the problem?

A: Yes. This is the primary cause of failure. Standard T7 RNAP incorporates 2'-F-dUTP with extremely poor efficiency. You must use a mutant polymerase engineered to tolerate the 2'-position modification.

-

The Solution: Switch to a Y639F mutant T7 RNA Polymerase .

-

The Y639F mutation (Tyrosine

Phenylalanine) removes the hydroxyl group that discriminates against non-canonical sugars. This allows the enzyme to accept 2'-F and 2'-H (DNA) nucleotides readily. -

Note: Some commercial "High Yield" kits use wild-type enzymes optimized only for density, not modification. Ensure your kit explicitly states compatibility with 2'-F-NTPs (often marketed as "DuraScribe" or "Aptamer" competent).

-

Q2: My reaction turns cloudy/white. Is this normal?

A: No, this indicates a "stalled" reaction due to Magnesium Pyrophosphate precipitation.

As the polymerase consumes NTPs, it releases pyrophosphate (

-

The Fix: Add Inorganic Pyrophosphatase (IPP) .

-

IPP hydrolyzes pyrophosphate into orthophosphate, preventing precipitation and driving the reaction equilibrium forward (Le Chatelier’s principle).

-

Q3: I optimized MgCl2 for rNTPs. Should I use the same concentration for 2'-F-dUTP?

A: Likely not. You need to re-titrate. Modified nucleotides often have different chelation properties and require higher activation energy.

-

Standard rNTP Mg concentration: ~20 mM.

-

2'-F-dUTP Mg concentration: Often requires 30 mM to 40 mM (total final concentration), depending on the total NTP load.

-

Guidance: Maintain a molar ratio of

: Total NTPs of roughly 1.5 : 1.

Optimized Protocol: High-Yield 2'-F-IVT

This protocol assumes the use of a Y639F-containing enzyme mix.

Reagent Preparation (20 L Reaction)

| Component | Concentration | Volume | Final Conc. | Notes |

| Nuclease-free Water | - | to 20 | - | - |

| Reaction Buffer | 10X | 2 | 1X | Must contain DTT (usually 10mM final) |

| ATP, GTP (Natural) | 50 mM each | 2 | 5 mM | - |

| 2'-F-CTP, 2'-F-dUTP | 50 mM each | 2 | 5 mM | Ensure these are 2'-Fluoro, not 2'-O-Methyl |

| DTT | 100 mM | 2 | 10 mM | Essential for enzyme stability |

| DNA Template | Linearized | X | 1 | Clean, phenol-chloroform extracted |

| MgCl | 1 M | Adjust | ~30 mM | Crucial optimization step |

| Inorganic Pyrophosphatase | 1 U/ | 0.5 | 0.5 U | Prevents Mg-crash |

| Y639F T7 RNAP | High Conc. | 2 | - | Do not use WT T7 |

Validated Workflow

-

Thaw all reagents on ice. Vortex buffers/NTPs, but gently flick the enzyme (do not vortex enzymes).

-

Assemble the reaction at room temperature (RT). Spermidine in the buffer can precipitate DNA on ice.

-

Add MgCl

last (before enzyme) to prevent early precipitation. -

Incubate at 37°C for 6 to 16 hours .

-

Why? 2'-F incorporation is kinetically slower than rNTP incorporation. A standard 2-hour reaction is insufficient.

-

-

DNase Treatment: Add 2U DNase I, incubate 15 min at 37°C to remove template.

-

Purification: Use a spin column or phenol:chloroform extraction. Note that 2'-F RNA is resistant to RNase A, but sensitive to RNase H if hybridized to DNA.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing low yield.

Caption: Decision tree for isolating the root cause of low 2'-F-dUTP transcription yields. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.

Advanced Considerations: Template & Buffer

Template Design

-

Promoter: Use the canonical T7 promoter sequence (TAATACGACTCACTATA ).

-

Initiation: T7 RNAP prefers to initiate with Guanosines . Ensure your transcript starts with GGG or at least GG.

-

Risk: If your 2'-F transcript starts with a Pyrimidine (C or U), yield will plummet.

-

Workaround: Add a G-rich leader sequence (e.g., GGGA) upstream of your target aptamer sequence.

-

Buffer Chemistry

-

DTT (Dithiothreitol): Essential. T7 RNAP is sensitive to oxidation. Ensure your DTT is fresh. If the buffer is old, spike in fresh DTT to 10 mM.

-

Spermidine: Acts as a condensing agent to aid polymerase processivity. However, at high concentrations (>2mM) and low temperatures, it can precipitate the DNA template. Always assemble reactions at Room Temperature.

References

-

Sousa, R., & Padilla, R. (1995). A mutant T7 RNA polymerase that facilitates production of nucleic acids with non-canonical functional groups. The EMBO Journal. [Link] (The foundational paper describing the Y639F mutation required for 2'-F incorporation).

-

Chelliserrykattil, J., & Ellington, A. D. (2004). Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA. Nature Biotechnology. [Link] (Provides further context on polymerase engineering for modified substrates).

optimizing Mg2+ concentration for 2'-fluoro nucleotide transcription

Topic: Optimizing Mg²⁺ Concentration for 2'-Fluoro (2'-F) Nucleotide Transcription Document ID: TS-2F-OPT-001 Last Updated: February 14, 2026

Executive Summary & Biological Context

Incorporating 2'-fluoro (2'-F) modified nucleotides is a critical step in generating nuclease-resistant aptamers and siRNAs for therapeutic applications. However, 2'-F NTPs alter the helix geometry (favoring C3'-endo pucker) and electron density of the transcription complex compared to canonical 2'-OH NTPs.

The Critical Challenge: T7 RNA Polymerase (T7 RNAP) relies on a two-metal-ion mechanism for catalysis. The substitution of the 2'-hydroxyl with a fluorine atom affects the binding affinity of the incoming nucleotide and the stability of the DNA:RNA hybrid. Consequently, standard "off-the-shelf" IVT (In Vitro Transcription) protocols often fail, resulting in truncated products or low yields.

The Solution: Successful incorporation requires two non-negotiable adjustments:

-

Enzyme Selection: Use of a mutant T7 RNAP (specifically the Y639F point mutant) to reduce steric discrimination against the 2'-moiety.

-

Mg²⁺ Hyper-Optimization: Magnesium must be titrated to account for the total NTP load plus a specific free-ion excess required to drive the reaction forward against the kinetic drag of the modified nucleotide.

The Biochemistry of Incorporation

To troubleshoot effectively, one must understand the underlying mechanism.

The Magnesium-NTP Balance

In transcription reactions, Mg²⁺ serves two distinct roles:

-

Substrate Formation: Mg²⁺ binds to NTPs in a 1:1 stoichiometric ratio to form the Mg-NTP complex, which is the actual substrate for the polymerase.

-

Catalytic Activation: Free Mg²⁺ ions are required in the active site to coordinate the phosphate groups and facilitate nucleophilic attack.

Formula for Success:

For 2'-F transcription, the "Free Mg²⁺" requirement is often higher (5–15 mM) than for standard RNA transcription due to the altered kinetics of the Y639F mutant.

Visualization: The Optimization Workflow

The following diagram outlines the logical flow for determining the optimal condition for your specific construct.

Figure 1: Step-by-step workflow for optimizing Mg²⁺ concentrations in 2'-F modified transcription reactions.

Optimization Protocol

Materials Required

-

Enzyme: T7 RNA Polymerase (Y639F mutant). Note: Wild-type T7 will result in <5% yield for fully modified transcripts.

-

NTPs: 2'-F-CTP, 2'-F-UTP, 2'-OH-ATP, 2'-OH-GTP (or fully modified sets depending on design).

-

Buffer: 400 mM Tris-HCl (pH 8.0), Spermidine, DTT.

-

Magnesium Source: 1 M MgCl₂ or Mg(OAc)₂ (RNase free).

-

Additive: Inorganic Pyrophosphatase (IPP) — Critical for preventing Mg-Pyrophosphate crashes.

The Titration Matrix

Do not guess. Run a matrix. Assuming a standard reaction with 5 mM of each NTP (Total NTP load = 20 mM):

| Reaction ID | Total [NTP] | Added [Mg²⁺] | Excess Free [Mg²⁺] | Expected Outcome |

| Mg-20 | 20 mM | 20 mM | 0 mM | Failure: No catalysis (all Mg chelated). |

| Mg-25 | 20 mM | 25 mM | 5 mM | Low Yield: Sufficient for initiation, likely poor elongation. |

| Mg-30 | 20 mM | 30 mM | 10 mM | Target Zone: Usually optimal for short-medium aptamers. |

| Mg-40 | 20 mM | 40 mM | 20 mM | High Risk: Likely precipitation or non-specific degradation. |

Step-by-Step Procedure:

-

Thaw all reagents on ice. Vortex 2'-F NTPs vigorously (they settle more than OH-NTPs).

-

Assemble the master mix minus Magnesium.

-

Aliquot master mix into 4 tubes.

-

Add MgCl₂ to achieve the concentrations listed in the table above.

-

Incubate at 37°C (or 42°C for G-rich templates) for 4–6 hours.

-

Treat with DNase I to remove template.

-

Analyze on a denaturing Urea-PAGE gel. Do not use agarose; resolution is insufficient for quality control.

Troubleshooting Center (FAQs)

This section addresses specific failure modes observed in high-throughput screening of 2'-F aptamers.

Q1: I see a heavy white precipitate in my tube after 2 hours. Is my RNA ruined?

Diagnosis: This is likely Magnesium Pyrophosphate precipitation. As the polymerase converts NTPs to RNA, pyrophosphate (PPi) is released. PPi binds Mg²⁺ avidly and precipitates, stripping the solution of the Mg²⁺ required for catalysis. The Fix:

-

Add Inorganic Pyrophosphatase (IPP): Ensure you are adding 0.5–1 U of IPP per 20 µL reaction. This hydrolyzes PPi into orthophosphate, which is soluble.

-

Check Concentration: If [Mg²⁺] is >40 mM, you are reaching the solubility limit of the buffer. Reduce Mg²⁺ or split the reaction into smaller volumes.

Q2: My gel shows a "smear" starting from the well down to the expected size.

Diagnosis: This usually indicates DNA Template Leaching or Non-Specific Extension . The Fix:

-

Template Quality: Ensure your DNA template is clean (phenol-chloroform extracted). Salt carryover can skew the effective Mg²⁺ concentration.

-

Reduce Mg²⁺: Excessive free Magnesium can encourage the polymerase to perform non-templated additions or "stuttering." Drop the concentration by 5 mM.

Q3: I have a distinct band, but it is smaller than the expected length (Truncation).

Diagnosis: "Early termination." The polymerase is falling off the template because the incorporation of the 2'-F nucleotide is energetically unfavorable compared to hydrolysis. The Fix:

-

Increase Mg²⁺: Boost the Mg²⁺ concentration. Higher ionic strength can stabilize the polymerase-template complex.

-

Time/Temp: Lower the temperature to 30°C and extend the time to overnight. This slows the kinetics, potentially reducing the error rate that leads to termination.

Q4: Can I use Wild-Type T7 RNAP if I add Manganese (Mn²⁺)?

Diagnosis: Technically yes, but not recommended for therapeutic development. The Reality: Mn²⁺ relaxes the specificity of the active site, allowing WT T7 to incorporate 2'-F. However, it also drastically increases the error rate (incorporating incorrect bases). Recommendation: Stick to T7 Y639F with Mg²⁺ for high-fidelity applications.

Diagnostic Logic Tree

Use this visual guide to diagnose post-electrophoresis results.

Figure 2: Diagnostic logic for interpreting PAGE results and adjusting reaction conditions.

References

-

Sousa, R., & Padilla, R. (1995). A mutant T7 RNA polymerase as a DNA polymerase. The EMBO Journal, 14(18), 4609–4621.

- Core Reference: Establishes the Y639F mutation mechanism which reduces steric clash with the 2' position, enabling 2'-F incorpor

-

Padilla, R., & Sousa, R. (1999). Efficient synthesis of nucleic acids heavily modified with non-canonical ribose 2'-groups using a mutant T7 RNA polymerase (RNAP). Nucleic Acids Research, 27(6), 1561–1563.

- Core Reference: Provides the foundational protocols for optimizing reaction conditions for modified nucleotides.

-

Burmeister, P. E., et al. (2005). Direct in vitro selection of a 2'-O-methyl aptamer to VEGF. Chemistry & Biology, 12(1), 25-33.

- Core Reference: Discusses the necessity of modified transcription conditions for aptamer stability and the interplay of Mg²⁺ in selection cycles.

Technical Support Center: 2'-F-dUTP Integrity & Storage

Advanced Troubleshooting for Aptamer Synthesis & Therapeutics

Document ID: TS-NUC-2F-001 Last Updated: 2025-05-15 Applicable For: SELEX workflows, siRNA synthesis, Enzymatic RNA labeling.

The Core Issue: "The Silent Degradation"

Researchers often assume that if the UV absorbance (

2'-Fluoro-2'-deoxyuridine-5'-triphosphate (2'-F-dUTP) degrades primarily through hydrolysis of the triphosphate chain , not destruction of the nucleobase. Therefore, a degraded sample will show a perfect concentration reading on a Nanodrop/Spectrophotometer but will fail catastrophically in enzymatic reactions (e.g., T7 transcription) because the polymerase cannot utilize the mono- or di-phosphate forms, and these byproducts often act as competitive inhibitors.

The Degradation Pathway

The 2'-Fluoro modification locks the ribose in a

Primary Degradation Products:

-

2'-F-dUDP (Diphosphate): Result of

-phosphate loss. -

2'-F-dUMP (Monophosphate): Result of

-phosphate loss. (Potent Inhibitor) -

Inorganic Phosphate (

) & Pyrophosphate (

Figure 1: Hydrolytic Degradation Cascade of 2'-F-dUTP. Note the generation of 2'-F-dUMP, which competes with the triphosphate for the polymerase active site but cannot be incorporated.

Diagnostic Troubleshooting Guide

Scenario A: Transcription Yield is Low (<10% of expected)

Symptom: You are running a modified RNA transcription (e.g., T7 RNA Polymerase Y639F mutant) for SELEX. The reaction initiates but stalls early.

Probable Cause: Accumulation of 2'-F-dUMP .

Mechanism: The monophosphate binds to the polymerase's nucleotide-binding pocket but lacks the

Troubleshooting Steps:

-

Spike Test: Add fresh commercial rATP/rGTP to the reaction. If yield improves, the issue is general nucleotide exhaustion. If yield remains low, it is likely inhibition by degraded 2'-F-dUTP.

-

Magnesium Titration: Degraded stocks contain free phosphate (

), which chelates

Scenario B: "Smearing" on PAGE Gel

Symptom: The aptamer band is distinct but followed by a downward smear or "laddering." Probable Cause: Purity < 90% (Mixture of Tri- and Di-phosphates). Mechanism: 2'-F-dUDP is incorporated much slower than the triphosphate (or not at all), causing polymerase "stuttering" or early termination.

Quality Control: The Self-Validating Protocol

Do not rely on UV absorbance. To validate the integrity of 2'-F-dUTP, you must separate the phosphate species. Ion-Pair Reverse Phase HPLC (IP-RP-HPLC) is the industry standard.

Protocol: IP-RP-HPLC for Nucleotide Purity

Objective: Quantify the ratio of Triphosphate : Diphosphate : Monophosphate.

| Parameter | Specification |

| Column | C18 Analytical Column (e.g., 5µm, 4.6 x 150mm) |

| Mobile Phase A | 100 mM Triethylammonium Acetate (TEAA), pH 7.0 |

| Mobile Phase B | 100 mM TEAA, pH 7.0 in 80% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 262 nm |

| Injection Vol | 10-20 µL (approx. 1 nmol material) |

Gradient Table:

| Time (min) | % Buffer B | Phase Description |

|---|---|---|

| 0.0 | 0% | Equilibration |

| 15.0 | 30% | Elution of Mono/Di/Tri species |

| 20.0 | 100% | Column Wash |

| 25.0 | 0% | Re-equilibration |

Acceptance Criteria:

-

> 95% Area Under Curve (AUC) must be the Triphosphate peak (latest eluting peak).

-

If Triphosphate < 90%, discard the stock . Re-purification is generally not cost-effective compared to the risk of failed SELEX rounds.

Figure 2: Decision Logic for Reagent Validation. Use this workflow before committing expensive enzymes to a reaction.

Storage & Handling Best Practices

To minimize hydrolysis, strictly adhere to these parameters.

A. Buffer Composition (Critical)

Never store 2'-F-dUTP in unbuffered water. Water absorbs

-

Recommended: 10 mM Tris-HCl, pH 7.5 - 8.0.

-

Why: Tris maintains a slightly alkaline environment where the triphosphate bond is most stable [1].

B. Temperature & Freeze-Thaw

-

Long-term: -80°C (Stable for >2 years).

-

Short-term: -20°C (Stable for 6-12 months).

-

The Enemy: Freeze-thaw cycles cause localized pH spikes during the phase transition of water.

-

Solution: Aliquot stocks immediately upon receipt. Do not refreeze an aliquot more than 3 times.

C. Concentration

Store at high concentrations (100 mM) rather than working concentrations (1-10 mM). Higher ionic strength and molecular crowding can slightly retard hydrolytic rates [2].

Frequently Asked Questions (FAQ)

Q: Can I re-phosphorylate degraded 2'-F-dUDP back to the triphosphate? A: Theoretically, yes, using Nucleoside Diphosphate Kinase (NDPK). However, this introduces new enzymes and buffer components into your pure reagent. For analytical or therapeutic applications, this introduces too many variables. Replacement is the only reliable option.

Q: Does the 2'-Fluoro group itself degrade? A: The C-F bond is extremely strong (stronger than C-H). Defluorination requires extreme conditions (very high pH or combustion) not found in biological storage. The risk is entirely in the phosphate chain, not the sugar modification [3].

Q: Why does my 2'-F-dUTP look yellow? A: Pure nucleotide solutions should be colorless. Yellowing often indicates oxidation of trace contaminants (phenols) or extreme degradation. Do not use.

References

-

Jena Bioscience. "Stability of Nucleotides." Jena Bioscience Resources. [Link]

Validation & Comparative

A Comparative Guide to the Nuclease Resistance of 2'-Fluoro RNA versus Unmodified RNA

For researchers and drug development professionals working with RNA therapeutics and diagnostics, ensuring the in-vivo and in-vitro stability of oligonucleotides is paramount. Unmodified RNA is notoriously susceptible to rapid degradation by ubiquitous nucleases. Chemical modifications are therefore essential to enhance stability and therapeutic efficacy. Among the most effective and widely adopted of these modifications is the substitution of the 2'-hydroxyl (2'-OH) group with a 2'-fluoro (2'-F) group. This guide provides an in-depth comparison of the nuclease resistance of 2'-F-RNA and unmodified RNA, supported by experimental data and detailed protocols.

The Achilles' Heel of Unmodified RNA: The 2'-Hydroxyl Group

The inherent instability of unmodified RNA stems from the presence of the 2'-hydroxyl group on the ribose sugar. This functional group can act as a nucleophile, attacking the adjacent phosphodiester bond in a process known as transesterification, leading to cleavage of the RNA backbone. This process is significantly accelerated in the presence of ribonucleases (RNases), which are abundant in biological systems such as blood serum and the cellular environment.

The 2'-Fluoro Modification: A Shield Against Degradation

The substitution of the 2'-hydroxyl with a 2'-fluoro group dramatically alters the properties of the ribose sugar, conferring substantial nuclease resistance. The high electronegativity of the fluorine atom influences the sugar pucker, favoring a C3'-endo conformation, which is less favorable for the intramolecular transesterification reaction that initiates cleavage. This conformational change also mimics the structure of A-form DNA, which can be beneficial for certain applications. Furthermore, the 2'-F modification sterically hinders the approach of nuclease enzymes to the phosphodiester backbone, effectively "shielding" the RNA from degradation.

Comparative Nuclease Stability: Experimental Evidence

The enhanced stability of 2'-F-RNA is not merely theoretical; it has been consistently demonstrated in numerous experimental studies. The most common method for assessing nuclease resistance is a nuclease stability assay, where the RNA of interest is incubated in a solution containing nucleases (e.g., from fetal bovine serum or specific RNases like RNase A) over a time course. The integrity of the RNA is then analyzed at various time points.

Quantitative Comparison of Half-Lives

The following table summarizes typical experimental data comparing the half-life of 2'-F-RNA and unmodified RNA in the presence of nucleases.

| RNA Type | Nuclease Source | Half-Life |

| Unmodified RNA | 10% Fetal Bovine Serum | < 1 minute |

| 2'-F-RNA | 10% Fetal Bovine Serum | > 24 hours |

| Unmodified RNA | RNase A (1 µg/mL) | ~ 5 minutes |

| 2'-F-RNA | RNase A (1 µg/mL) | Several hours |

This data clearly illustrates the profound impact of the 2'-F modification on RNA stability, extending its functional lifetime by orders of magnitude in a nuclease-rich environment.

Experimental Protocol: Nuclease Stability Assay

To provide a practical framework for researchers, here is a detailed, step-by-step protocol for a typical nuclease stability assay.

Materials:

-

Unmodified RNA and 2'-F-RNA oligonucleotides (e.g., 21-mer siRNAs)

-

Nuclease-free water

-

10X Phosphate-Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS) or a specific nuclease (e.g., RNase A)

-

Gel loading buffer

-

Polyacrylamide gel (e.g., 20% TBE-Urea gel)

-

TBE buffer (Tris/Borate/EDTA)

-

Gel staining solution (e.g., SYBR Gold)

-

Gel imaging system

-

Incubator or water bath set to 37°C

-

Microcentrifuge tubes

Workflow Diagram:

Caption: Workflow for a typical nuclease stability assay.

Step-by-Step Methodology:

-

Preparation of RNA and Nuclease Solutions:

-

Resuspend lyophilized unmodified and 2'-F-RNA oligonucleotides in nuclease-free water to a final concentration of 20 µM.

-

Prepare the nuclease solution. For a serum stability assay, dilute FBS to 10% in 1X PBS. For a specific nuclease assay, prepare the desired concentration of the enzyme (e.g., 1 µg/mL RNase A) in an appropriate buffer.

-

-

Incubation:

-

In separate microcentrifuge tubes for each time point, mix the RNA (to a final concentration of 1 µM) with the nuclease solution.

-

Incubate the reactions at 37°C.

-

Time points can vary depending on the expected stability. For unmodified RNA, time points might be 0, 1, 5, 15, and 30 minutes. For 2'-F-RNA, time points could be 0, 1, 4, 8, and 24 hours.

-

-

Quenching the Reaction:

-

At each designated time point, stop the reaction by adding an equal volume of gel loading buffer containing a denaturant (e.g., formamide or urea) and a chelating agent (EDTA) to inactivate the nucleases.

-

Immediately place the samples on ice or freeze them at -20°C until all time points are collected.

-

-

Analysis by Polyacrylamide Gel Electrophoresis (PAGE):

-

Heat the samples at 95°C for 5 minutes to denature the RNA.

-

Load the samples onto a 20% TBE-Urea polyacrylamide gel.

-

Run the gel according to the manufacturer's instructions until the loading dye has migrated an appropriate distance.

-

-

Visualization and Quantification:

-

Stain the gel with a fluorescent nucleic acid stain like SYBR Gold.

-

Visualize the gel using a gel imaging system.

-

Quantify the intensity of the band corresponding to the intact RNA at each time point. The half-life can be calculated by plotting the percentage of intact RNA versus time and fitting the data to an exponential decay curve.

-

Mechanism of Nuclease Resistance: A Structural Perspective

The following diagram illustrates the key structural differences between unmodified RNA and 2'-F-RNA and how this impacts nuclease-mediated degradation.

Caption: Mechanism of 2'-F-RNA mediated nuclease resistance.

Conclusion